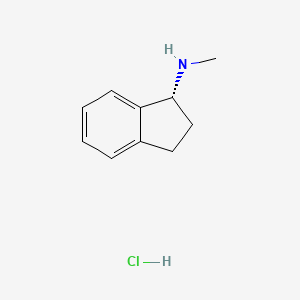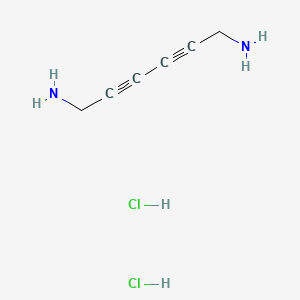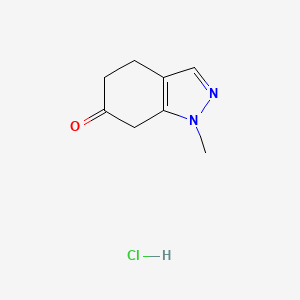![molecular formula C7H14ClNO B13456321 rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13456321.png)
rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes a seven-membered ring with an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the amine group: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form a nitroso or nitro compound.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
類似化合物との比較
- rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
- rac-(1R,2S,4R,5R)-5-methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride
Comparison:
- Structural Differences: While these compounds share a bicyclic structure, they differ in the functional groups attached to the bicyclic system. For example, rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride has an amino and hydroxyl group, whereas rac-(1R,2S,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride has a methylated amine group.
- Reactivity: The presence of different functional groups affects the reactivity and types of reactions these compounds can undergo. For instance, the hydroxyl group in rac-(1R,2S,4R,5R)-5-amino-2-methylbicyclo[2.2.1]heptan-2-ol hydrochloride allows for additional hydrogen bonding and reactivity compared to the methylated amine group.
- Applications: The unique functional groups also influence the applications of these compounds. The methylated amine group in this compound may make it more suitable for certain catalytic or pharmaceutical applications compared to its analogs.
特性
分子式 |
C7H14ClNO |
|---|---|
分子量 |
163.64 g/mol |
IUPAC名 |
(1S,2R,4R)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1 |
InChIキー |
QJAAIXFWMXMBMY-IXUZKAFRSA-N |
異性体SMILES |
CN[C@@H]1C[C@H]2CC[C@@H]1O2.Cl |
正規SMILES |
CNC1CC2CCC1O2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13456256.png)
![Methyl4-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B13456257.png)
![5H-spiro[furo[3,4-b]pyridine-7,3'-piperidine] dihydrochloride](/img/structure/B13456259.png)

![2,4-Dichloro-6-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13456270.png)



![2-Methylidenespiro[3.3]heptane](/img/structure/B13456292.png)

![1-bromo-4H,5H,6H-cyclopenta[c]thiophene](/img/structure/B13456312.png)
